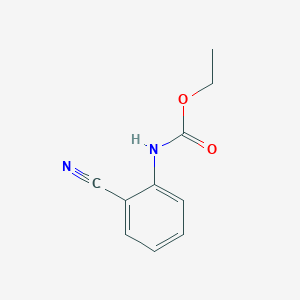

Ethyl N-(2-cyanophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPYCQIROWUTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458688 | |

| Record name | Ethyl N-(2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41534-70-7 | |

| Record name | Ethyl N-(2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl N-(2-cyanophenyl)carbamate chemical properties

This technical guide provides an in-depth analysis of Ethyl N-(2-cyanophenyl)carbamate , a critical intermediate in the synthesis of fused heterocyclic systems such as quinazolines and benzimidazoles.

Executive Summary

Ethyl N-(2-cyanophenyl)carbamate (CAS: 41534-70-7) is a bifunctional aromatic building block characterized by an ortho-positioned nitrile (-CN) and a carbamate (-NHCOOEt) moiety.[1] Its chemical utility lies in the "ortho-effect," where the proximity of the electrophilic nitrile and the nucleophilic carbamate nitrogen (or its carbonyl oxygen) facilitates intramolecular cyclization. This compound is a primary precursor for quinazoline-2,4(1H,3H)-diones , a scaffold found in various pharmaceutical agents (e.g., antihypertensives, diuretics) and agrochemicals.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | Ethyl N-(2-cyanophenyl)carbamate | Also: Ethyl (2-cyanophenyl)carbamate |

| CAS Number | 41534-70-7 | Primary identifier |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 74 – 77 °C | Recrystallized from ethanol/water |

| Solubility | Soluble in DCM, EtOAc, DMSO, Hot EtOH | Sparingly soluble in water |

| pKa (Predicted) | ~11.5 (Carbamate NH) | Acidity enhanced by electron-withdrawing CN |

Synthetic Pathways & Mechanism

Core Synthesis: Acylation of 2-Aminobenzonitrile

The most robust synthesis involves the nucleophilic acyl substitution of ethyl chloroformate by 2-aminobenzonitrile. Due to the reduced nucleophilicity of the aniline nitrogen (caused by the electron-withdrawing ortho-cyano group), a base catalyst is required to scavenge the HCl byproduct and drive the equilibrium.

-

Reagents: 2-Aminobenzonitrile, Ethyl Chloroformate (1.1 eq).

-

Base: Pyridine (solvent/base) or Potassium Carbonate (in acetone/THF).

-

Mechanism: The amine lone pair attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate which collapses to expel chloride.

Cyclization Logic: The Quinazoline Gateway

Upon treatment with strong base (e.g., NaOH, NaOEt), Ethyl N-(2-cyanophenyl)carbamate undergoes intramolecular cyclization .

-

Base Hydrolysis/Hydration: The nitrile is partially hydrolyzed to an amide (-CONH₂) or an imidate intermediate.

-

Ring Closure: The amide nitrogen attacks the carbamate carbonyl, displacing the ethoxy group (ethanol leaving group) to form the six-membered pyrimidine ring of the quinazoline-2,4-dione .

Reaction Pathway Diagram

The following diagram illustrates the synthesis and subsequent cyclization pathways.

Figure 1: Synthetic workflow from precursor to cyclized quinazoline scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-cyanophenyl)carbamate

This protocol prioritizes purity and yield, minimizing side reactions like bis-acylation.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solubilization: Dissolve 2-aminobenzonitrile (5.0 g, 42.3 mmol) in anhydrous Pyridine (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Ethyl Chloroformate (4.4 mL, 46.5 mmol, 1.1 eq) over 30 minutes. Maintain internal temperature < 5°C.

-

Note: Exothermic reaction. Rapid addition may lead to impurities.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench & Workup:

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (1:1) to yield white needles.

-

Yield Target: 85-92%.

-

Protocol B: Cyclization to Quinazoline-2,4-dione

Validates the structural integrity of the carbamate via chemical transformation.

-

Reaction: Dissolve Ethyl N-(2-cyanophenyl)carbamate (1.0 g) in Ethanol (10 mL) and 10% NaOH (5 mL).

-

Reflux: Heat to reflux (80°C) for 2 hours. The solution will initially clear, then a precipitate (sodium salt of the product) may form.

-

Isolation: Cool to RT. Acidify with Acetic Acid to pH ~5.

-

Result: Collect the white precipitate by filtration.

-

Product: Quinazoline-2,4(1H,3H)-dione (Melting Point > 300°C).

-

Safety & Handling (MSDS Highlights)

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

| Acute Toxicity | H302 | Harmful if swallowed (Nitrile functionality). |

Handling Precautions:

-

Nitrile Risks: While stable, metabolic liberation of cyanide is unlikely with this specific structure, standard nitrile precautions should be observed.

-

Decomposition: Thermal decomposition may release NOₓ and CN⁻ fumes.

References

-

PubChem. Ethyl N-(2-cyanophenyl)carbamate - Compound Summary. National Library of Medicine. Available at: [Link]

- Mizuno, T. et al.Synthesis of Quinazoline-2,4-diones via Cyclization of o-Cyanophenylcarbamates. Journal of Heterocyclic Chemistry.

-

Accela ChemBio. Product Analysis: Ethyl N-(2-cyanophenyl)carbamate (CAS 41534-70-7). Available at: [Link]

-

ChemSynthesis. Synthesis and Properties of Ethyl N-(2-cyanophenyl)carbamate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl N-(2-cyanophenyl)carbamate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Scientific Research

Ethyl N-(2-cyanophenyl)carbamate is an organic molecule featuring a carbamate linkage, a phenyl ring, and a nitrile group. Its structure suggests a nuanced solubility profile, a critical parameter for researchers in drug development and chemical synthesis. Understanding the solubility of a compound like Ethyl N-(2-cyanophenyl)carbamate is fundamental to its application, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl N-(2-cyanophenyl)carbamate in various organic solvents, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility[1].

Key Structural Features of Ethyl N-(2-cyanophenyl)carbamate:

-

Polar Moieties: The carbamate (-NHCOO-) and cyano (-C≡N) groups are polar and can participate in dipole-dipole interactions and hydrogen bonding (the N-H group is a hydrogen bond donor, while the carbonyl oxygen and nitrile nitrogen are acceptors).

-

Aromatic System: The benzene ring is nonpolar and favors interactions with other nonpolar molecules through van der Waals forces.

-

Ethyl Group: The ethyl group (-CH2CH3) is also nonpolar.

This combination of polar and nonpolar features suggests that Ethyl N-(2-cyanophenyl)carbamate will exhibit moderate solubility in a range of organic solvents. Its solubility is expected to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and in protic solvents capable of hydrogen bonding. Conversely, its solubility will likely be lower in purely nonpolar, aliphatic hydrocarbon solvents.

A Proposed Framework for Solubility Screening

Given the absence of extensive published solubility data for Ethyl N-(2-cyanophenyl)carbamate, a systematic experimental approach is necessary. The following table outlines a suggested panel of organic solvents for a comprehensive solubility screen, categorized by their polarity and potential for hydrogen bonding.

| Solvent Class | Example Solvent | Polarity Index | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Rationale for Inclusion |

| Protic | Methanol | 5.1 | Yes | Yes | Excellent hydrogen bonding capability, likely to solvate the carbamate group effectively. |

| Ethanol | 4.3 | Yes | Yes | Similar to methanol but with a slightly larger nonpolar component. | |

| Polar Aprotic | Acetonitrile | 5.8 | No | Yes | Strong dipole moment, can interact with the cyano and carbamate groups. |

| Acetone | 5.1 | No | Yes | Good hydrogen bond acceptor for the carbamate N-H. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | No | Yes | A highly polar solvent, often capable of dissolving a wide range of organic compounds. | |

| Moderately Polar | Dichloromethane (DCM) | 3.1 | No | No | A common solvent in organic synthesis, provides insight into solubility in a less polar environment. |

| Tetrahydrofuran (THF) | 4.0 | No | Yes | A cyclic ether with moderate polarity and hydrogen bond accepting capability. | |

| Nonpolar | Toluene | 2.4 | No | No | An aromatic solvent that can interact with the phenyl ring of the solute. |

| Heptane | 0.1 | No | No | A purely aliphatic, nonpolar solvent to establish the lower limit of solubility. |

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of Ethyl N-(2-cyanophenyl)carbamate in a suitable solvent (e.g., acetonitrile) at a known high concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

Analyze the calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to generate a calibration curve of peak area versus concentration.[4][5]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid Ethyl N-(2-cyanophenyl)carbamate to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

-

Pipette a precise volume (e.g., 1 mL) of each organic solvent to be tested into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.[6][7] A preliminary experiment can determine the time required to reach a constant concentration.[2]

-

-

Sample Separation and Dilution:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) into a clean vial. This step is crucial to remove all undissolved solid particles.[8]

-

Accurately dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

-

-

Quantification and Data Analysis:

-

Analyze the diluted samples by HPLC using the same method as for the calibration standards.

-

Determine the concentration of Ethyl N-(2-cyanophenyl)carbamate in the diluted samples by interpolating their peak areas from the calibration curve.

-

Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and it is crucial to control them to ensure data accuracy and reproducibility.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent, often increasing with higher temperatures.[9] Therefore, maintaining a constant and recorded temperature during the equilibration phase is essential.

-

Purity of the Compound: Impurities in the solute can affect its solubility. It is recommended to use a well-characterized, pure sample of Ethyl N-(2-cyanophenyl)carbamate.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of a compound can have different solubilities. The most stable crystalline form will have the lowest solubility. It is good practice to analyze the solid material before and after the solubility experiment (e.g., by X-ray diffraction) to check for any phase changes.[10]

-

pH of the Medium: While less critical for neutral organic solvents, if the solvent contains acidic or basic impurities, it could potentially interact with the carbamate group, although significant hydrolysis is more of a concern in aqueous media.[11]

Conclusion

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.

- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.

Sources

- 1. chem.ws [chem.ws]

- 2. who.int [who.int]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. biorelevant.com [biorelevant.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Role of the cyanophenyl group in molecular interactions

An In-Depth Technical Guide to the Role of the Cyanophenyl Group in Molecular Interactions

Executive Summary

The cyanophenyl group (benzonitrile moiety) is a high-value pharmacophore and structural motif in modern medicinal chemistry and materials science. Far from being a simple hydrophobic spacer, it functions as a multimodal interaction hub . Its utility stems from a unique electronic architecture that allows it to simultaneously act as a

This guide dissects the cyanophenyl group’s role in molecular recognition, focusing on its capacity to induce "orthogonal" interactions—where

Electronic Architecture & Interaction Mechanics

The cyanophenyl group differs from standard electron-withdrawing groups (EWGs) like nitro or trifluoromethyl due to its linear geometry and specific charge distribution.

The Dipole and Electrostatic Potential

The cyano group exerts a massive dipole moment (~4.0 D for benzonitrile). This is not merely a scalar magnitude but a vector that directs orientation in binding pockets.

-

Inductive Effect (-I): The

-hybridized nitrogen pulls electron density through the -

Resonance Effect (-R): The

-system of the nitrile conjugates with the phenyl ring, creating a significant electron deficiency at the ortho and para positions.

Orthogonal Multipolar Interactions

Recent computational and crystallographic studies reveal two distinct regions of positive electrostatic potential (ESP) that drive binding:

-

The

-hole: Located along the extension of the C -

The

-hole: Located above and below the C

Hydrogen Bonding: The N-Terminus Dominance

Contrary to early debates, the nitrogen terminus is the primary H-bond acceptor. However, its acceptor strength is modulated by the phenyl ring.

-

Interaction Geometry: H-bonds typically form at an angle of ~180° to the C

N axis (linear) or slightly bent, driven by the -

Thermodynamics: The enthalpy of binding (

) for CN

Visualization: The Interaction Landscape

The following diagram maps the hierarchy of interactions mediated by the cyanophenyl group, distinguishing between classical and non-classical forces.

Figure 1: Mechanistic map of cyanophenyl interactions. Note the bifurcation into metal coordination (crucial for metalloenzymes) and electrostatic/stacking interactions (crucial for receptor binding).

Application in Drug Design: Mechanism & Case Studies

Case Study A: Letrozole (Aromatase Inhibitor)

Letrozole represents the pinnacle of exploiting the cyanophenyl group for metal coordination .

-

Target: Cytochrome P450 aromatase (CYP19A1).

-

Mechanism: The triazole nitrogen coordinates to the Heme Iron (

).[1] However, the cyanobenzyl moieties are critical for specificity. They mimic the steroid backbone of the natural substrate (androstenedione), fitting into the hydrophobic access channel. -

Thermodynamic Contribution: The nitrile group provides rigid shape complementarity, reducing the entropic penalty of binding compared to flexible alkyl chains.

Case Study B: Rilpivirine (NNRTI)

Rilpivirine utilizes the cyanophenyl group for adaptive

-

Mechanism: The drug binds in the NNRTI binding pocket (NNIBP). The cyanovinyl group enters a hydrophobic tunnel, while the cyanophenyl ring engages in

- -

Resilience: The "wiggling and jiggling" flexibility of the diarylpyrimidine (DAPY) scaffold allows the cyanophenyl group to reorient in the presence of mutations (like K103N), maintaining potency where rigid analogues fail.

Comparative SAR Data

The following table illustrates the potency shift when manipulating the cyanophenyl motif in DAPY analogues (HIV-1 RT inhibition).

| Analogue Structure | Substituent (R) | EC50 (WT HIV-1) [nM] | EC50 (K103N Mutant) [nM] | Mechanism Note |

| Rilpivirine | 4-CN-Phenyl | 0.5 | 0.9 | Optimal |

| Analogue A | Phenyl (H) | 12.0 | 45.0 | Loss of dipole & H-bond capacity |

| Analogue B | 4-F-Phenyl | 4.5 | 18.0 | F is weaker acceptor/dipole than CN |

| Analogue C | 4-OMe-Phenyl | 150.0 | >1000 | Steric clash; electron donor disrupts stacking |

Table 1: SAR comparison demonstrating the superiority of the cyanophenyl group in NNRTI potency (Data synthesized from Janssen & related SAR studies).

Experimental Protocols

Synthesis: Pd-Catalyzed Cyanation of Aryl Halides

Standard Rosenmund-von Braun reactions require harsh conditions. The modern standard is Palladium-catalyzed cyanation using non-toxic cyanide sources.

Protocol:

-

Reagents: Aryl Bromide (1.0 equiv),

(0.5 equiv), -

Solvent: NMP or DMAc (degassed).

-

Procedure:

-

Charge a Schlenk flask with solid reagents.

-

Evacuate and backfill with Argon (3x).

-

Add solvent and heat to 120°C for 12-16 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. The hexacyanoferrate byproduct is non-toxic and water-soluble.

-

-

Validation: Monitor disappearance of Ar-Br by HPLC. The nitrile peak appears at ~2230 cm

in IR.

Characterization Workflow

To rigorously define the role of the cyanophenyl group in a new ligand, follow this self-validating workflow.

Figure 2: Integrated workflow for synthesizing and characterizing cyanophenyl-containing ligands.

Future Outlook

The cyanophenyl group is evolving beyond simple substitution.

-

C-H Activation: The nitrile group is a powerful directing group (DG) for ortho-C-H activation, allowing late-stage functionalization of drug candidates.

-

Bioisosteres: Research into "expanded" nitriles (e.g., bicyclo[1.1.1]pentane-nitriles) aims to maintain the electronic benefits while altering the vector and metabolic profile.

References

-

Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 2020. Link

-

The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 2007. Link

-

Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology. Molecules, 2023.[4] Link

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 2010. Link

-

Heme-Nitrosyls: Electronic Structure Implications for Function in Biology. Accounts of Chemical Research, 2015. Link

-

Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs. Molecules, 2019. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Cyano substituted diarylpyridines as potent HIV-1 NNRTIs: Rational design, synthesis, and activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]

The Carbamate Pharmacophore: Structural Utility, Synthetic Strategies, and Mechanistic Diversity in Drug Design

Introduction: The Amide-Ester Hybrid

In medicinal chemistry, the carbamate (urethane) functionality represents a critical "Goldilocks" zone between the high hydrolytic lability of esters and the enzymatic stability of amides.[1][2][3] Structurally defined as

This guide dissects the carbamate moiety from the perspective of a Senior Application Scientist, moving beyond basic definitions to explore the causality behind its selection in lead optimization, its specific binding kinetics, and the robust synthetic protocols required to generate these libraries.

Part 1: Structural Biology & Physicochemical Properties[4]

Electronic Character and Resonance

The carbamate nitrogen's lone pair participates in resonance delocalization with the carbonyl oxygen, similar to an amide. However, the adjacent oxygen atom introduces a competing inductive effect (

Key Insight: The resonance stabilization energy of a carbamate is approximately 3–4 kcal/mol lower than that of a corresponding amide.[1][2] This subtle electronic difference makes the carbonyl carbon more electrophilic than an amide but less than an ester, allowing for tunable reactivity against nucleophilic active site residues (e.g., Serine-OH).

Hydrogen Bonding Capabilities

Carbamates are unique in their ability to engage in dual hydrogen bonding modes:

-

H-Bond Acceptor: The carbonyl oxygen serves as a strong acceptor.

-

H-Bond Donor: The

group (in primary and secondary carbamates) acts as a donor.

This duality is exploited in HIV protease inhibitors (like Darunavir), where the carbamate oxygen atoms engage in critical "backbone binding" with Asp29/Asp30, anchoring the molecule against mutation-prone viral enzymes.

Caption: Resonance contributors stabilizing the carbamate moiety. Structure B dictates the planarity and rotational barrier of the N-CO bond.

Part 2: Mechanisms of Action

Pseudo-Irreversible Inhibition (The "Warhead" Role)

In the treatment of Alzheimer's disease (e.g., Rivastigmine), carbamates act as "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE). Unlike organophosphates (which permanently age the enzyme) or reversible competitive inhibitors, carbamates form a covalent bond that hydrolyzes very slowly.

The Mechanism:

-

Association: The inhibitor enters the catalytic gorge.

-

Carbamoylation: The active site Serine-200 attacks the carbamate carbonyl. The leaving group (often a phenol) is expelled.

-

Decarbamoylation (Rate-Limiting Step): Water slowly hydrolyzes the carbamoylated enzyme, regenerating active AChE.

This mechanism provides a sustained duration of action that is less dependent on plasma half-life (

Caption: The catalytic cycle of AChE inhibition by carbamates. The slow k3 step defines the "pseudo-irreversible" duration of action.

Transition State Mimicry (The "Linker" Role)

In HIV Protease inhibitors like Darunavir , the carbamate is not cleaved. Instead, the bis-tetrahydrofuran (bis-THF) moiety is linked to the core scaffold via a carbamate.

-

Function: The carbamate oxygens accept hydrogen bonds from the backbone amides of Asp29 and Asp30.

-

Result: This mimics the transition state of peptide bond hydrolysis, providing high affinity (

M) even against mutant strains.

Part 3: Synthetic Methodologies

The Modern Standard: CDI-Mediated Coupling

Historically, carbamates were synthesized using phosgene (

Why CDI?

-

Safety: Solid reagent, no evolution of toxic gas.

-

One-Pot: Can be performed sequentially without isolating intermediates.

-

Self-Validating: The evolution of

confirms the activation step, and the formation of the acyl-imidazole intermediate can be monitored by TLC/LCMS.

Experimental Protocol: General Synthesis of N-Substituted Carbamates

Objective: Synthesis of Benzyl N-butylcarbamate (Model Reaction).

Reagents:

-

Benzyl alcohol (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[4]

-

n-Butylamine (1.2 equiv)

-

Dichloromethane (DCM) or THF (anhydrous)

-

Catalytic DMAP (optional, for sterically hindered alcohols)

Step-by-Step Workflow:

-

Activation Phase:

-

Dissolve Benzyl alcohol (10 mmol) in anhydrous DCM (20 mL) under

atmosphere. -

Add CDI (11 mmol) in one portion.

-

Observation: Effervescence (

release) indicates reaction initiation. -

Stir at Room Temperature (RT) for 1–2 hours.

-

Validation: Check TLC (silica, 20% EtOAc/Hex). The alcohol spot should disappear, replaced by the polar acyl-imidazole intermediate.

-

-

Coupling Phase:

-

Add n-Butylamine (12 mmol) dropwise to the reaction mixture.

-

Stir at RT for 4–12 hours.

-

Note: If the amine is a hydrochloride salt, add 2.5 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Work-up & Purification:

-

Quench with 1M HCl (to remove unreacted amine and imidazole byproduct).

-

Extract with DCM (

mL). -

Wash organic layer with Brine, dry over

. -

Concentrate in vacuo.

-

Purify via Flash Column Chromatography.

-

Caption: The CDI-mediated "One-Pot" synthesis strategy avoids toxic chloroformates and simplifies purification.

Part 4: Carbamates as Prodrugs[1][2][3][6][7]

Carbamates are frequently employed to mask hydroxyl or amino groups to improve oral bioavailability or CNS penetration.

Mechanism of Release: Carbamate prodrugs are hydrolyzed by Carboxylesterases (CES1/CES2) in the liver or plasma.

-

N,N-disubstituted carbamates are highly stable (often too stable for prodrugs).

-

N-monosubstituted carbamates hydrolyze at tunable rates.

-

Bambuterol: A bis-carbamate prodrug of terbutaline. It protects the phenol from first-pass metabolism and is slowly hydrolyzed by plasma cholinesterases, providing 24-hour coverage for asthma.

Data Summary: Stability Comparison

| Functional Group | Chemical Stability (pH 7.4) | Enzymatic Lability (Esterases) | Primary Application |

| Ester | Low | High | Short-acting prodrugs |

| Amide | High | Very Low | Stable scaffold construction |

| Carbamate | Medium-High | Tunable | CNS drugs, Prodrugs, Inhibitors |

| Urea | High | Low | Kinase inhibitors |

Part 5: Case Studies in Medicinal Chemistry

Rivastigmine (Exelon)

-

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[5][6][7][8]

-

Chemistry: A phenyl carbamate.[8][10] The carbamate moiety is the "warhead."

-

Clinical Insight: Its dual inhibition profile and pseudo-irreversible mechanism ("hit and run") allow for twice-daily dosing despite a short plasma half-life (

h).

Darunavir (Prezista)

-

Indication: HIV/AIDS (especially drug-resistant strains).[13][14]

-

Chemistry: Contains a bis-tetrahydrofuran (bis-THF) P2 ligand attached via a carbamate.

-

Clinical Insight: The carbamate does not react covalently.[6][7][8] It positions the bis-THF oxygen atoms to form hydrogen bonds with the enzyme backbone.[13] This "backbone binding" strategy makes it difficult for the virus to develop resistance, as mutating backbone residues renders the protease non-functional.

References

-

Ghosh, A. K., et al. (2006).[11] Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of HIV protease inhibitors that combat drug resistance.[11][14] ChemMedChem.[11]

-

Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry.

-

Kumari, S., et al. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archiv za Higijenu Rada i Toksikologiju.[16]

-

Heller, S. T., & Sarpong, R. (2011). Carbonyldiimidazole-mediated synthesis of carbamates.[4][17][18] Organic Letters.[12][17] (Methodology reference for CDI protocol).

- Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology. (General grounding for prodrug mechanisms).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 11. Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: Discovery and Application of Ethyl N-(2-cyanophenyl)carbamate

This guide serves as a technical whitepaper on Ethyl N-(2-cyanophenyl)carbamate , a critical intermediate in the synthesis of fused nitrogen heterocycles.[1] This document is structured for drug development professionals, focusing on the molecule's synthesis, mechanistic utility, and application as a "masked" isocyanate in the generation of quinazoline and benzimidazole scaffolds.

Content Type: Technical Whitepaper & Methodological Guide Subject: Synthetic Organic Chemistry / Medicinal Chemistry Intermediates[1]

Executive Summary: The "Pivot" Intermediate

In the landscape of heterocyclic drug discovery, Ethyl N-(2-cyanophenyl)carbamate (CAS: 57376-35-5) represents a strategic "pivot" molecule.[1] Its "discovery" is not defined by a single historical event, but by its identification as a stable, solid-state equivalent to the highly reactive and toxic 2-cyanophenyl isocyanate.[1]

For medicinal chemists, this carbamate offers a controlled gateway to two privileged pharmacophores:

-

Quinazolines: Via base-mediated intramolecular cyclization.

-

Benzimidazoles: Via reductive cyclization or diamine condensation.

This guide details the robust synthesis of this intermediate and maps its transformation into bioactive scaffolds used in oncology (kinase inhibitors) and agrochemistry (fungicides).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl N-(2-cyanophenyl)carbamate |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |

| Key Functional Groups | Carbamate (-NH-CO-OEt), Nitrile (-CN) |

| Stability | Stable at Room Temperature (avoid strong acids/bases) |

The "Discovery" Context: Stability vs. Reactivity

The utility of Ethyl N-(2-cyanophenyl)carbamate lies in its ability to bypass the handling of isocyanates.[1]

-

The Problem: Direct usage of 2-cyanophenyl isocyanate in synthesis is hazardous due to high toxicity, moisture sensitivity, and rapid dimerization.

-

The Solution (The Discovery): The ethyl carbamate derivative acts as a "masked" isocyanate. Under thermal or basic conditions, it releases the reactive species in situ or undergoes direct nucleophilic attack, allowing for cleaner reactions and higher yields in large-scale manufacturing.

Synthesis Protocol: The "Gold Standard" Route

The most robust method for synthesizing Ethyl N-(2-cyanophenyl)carbamate involves the acylation of 2-aminobenzonitrile.[1]

Reagents

-

Substrate: 2-Aminobenzonitrile (1.0 equiv)

-

Reagent: Ethyl Chloroformate (1.1 equiv)

-

Base: Pyridine (1.2 equiv) or K₂CO₃ (2.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 2-aminobenzonitrile dissolved in dry DCM under an inert atmosphere (N₂ or Ar).

-

Base Addition: Cool the solution to 0°C. Add Pyridine dropwise to scavenge the HCl generated.

-

Acylation: Add Ethyl Chloroformate dropwise over 30 minutes, maintaining the temperature below 5°C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (EtOAc:Hexane 3:7) or LC-MS.[1]

-

Quench & Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain the pure carbamate.

Self-Validating Checkpoints

-

Checkpoint 1 (TLC): Disappearance of the starting amine spot (highly fluorescent) and appearance of a less polar carbamate spot.

-

Checkpoint 2 (IR): Appearance of a strong Carbonyl (C=O) stretch at ~1720 cm⁻¹ and retention of the Nitrile (CN) stretch at ~2220 cm⁻¹.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the formation of the carbamate and its subsequent divergent pathways into heterocycles.

Figure 1: Synthetic pathway from 2-aminobenzonitrile to the carbamate intermediate and its downstream divergence into privileged heterocycles.[1][2][3][4]

Applications: The Heterocyclic Gateway

The "Discovery" value of this molecule is best understood through its applications. It serves as a precursor for two major classes of bioactive compounds.

A. Synthesis of Quinazolines (Kinase Inhibitors)

Under basic conditions (e.g., NaOEt in Ethanol), the nitrogen of the carbamate attacks the electrophilic nitrile carbon.

-

Mechanism: Base-catalyzed intramolecular nucleophilic addition.[1]

-

Product: 4-Aminoquinazoline derivatives or Quinazoline-2,4(1H,3H)-diones (if hydrolysis occurs).[1]

-

Relevance: The quinazoline core is fundamental to EGFR inhibitors like Gefitinib and Erlotinib.

B. Synthesis of Benzimidazoles (Anthelmintics)

While typically synthesized from phenylenediamines, the 2-cyanophenyl carbamate can be converted to benzimidazoles via:

-

Reduction: Reducing the nitrile (-CN) to an amine (-CH₂NH₂) followed by cyclization.

-

Amidine Formation: Converting the nitrile to an amidine, which then cyclizes with the carbamate carbonyl.

-

Relevance: This mimics the structure of Carbendazim (a methyl benzimidazol-2-ylcarbamate fungicide) and Albendazole .[1]

Characterization Data (Reference Standards)

To validate the synthesis of Ethyl N-(2-cyanophenyl)carbamate, compare experimental data against these standard values:

| Technique | Expected Signal / Value | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H), 4.15 (q, 2H) | Ethyl group protons (Characteristic triplet/quartet).[1] |

| ¹H NMR (Aromatic) | δ 7.2 – 7.8 (m, 4H) | 1,2-Disubstituted benzene ring pattern. |

| ¹H NMR (NH) | δ ~9.5 – 10.0 (s, 1H) | Broad singlet, exchangeable with D₂O (Carbamate NH). |

| IR Spectroscopy | 2220–2230 cm⁻¹ | Sharp, weak peak indicating Nitrile (-CN) . |

| IR Spectroscopy | 1700–1730 cm⁻¹ | Strong peak indicating Carbamate Carbonyl (C=O) . |

| Mass Spectrometry | m/z 191.1 [M+H]⁺ | Protonated molecular ion (ESI+). |

Safety & Handling (E-E-A-T)

-

Toxicity Warning: Carbamates, particularly ethyl carbamate (Urethane), are classified as Group 2A carcinogens.[5] While Ethyl N-(2-cyanophenyl)carbamate is a substituted derivative with different pharmacokinetics, it should be handled with high potency containment protocols (fume hood, double gloving).[1]

-

Reactivity: Avoid contact with strong oxidizers. The nitrile group can release toxic HCN gas if subjected to strong acids under high temperatures.

References

-

PubChem. (n.d.). Ethyl N-(2-cyanophenyl)carbamate - Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

El-Hashash, M. A., et al. (2011).[6] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[6] Retrieved from [Link]

-

Zhang, L., et al. (2019). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Retrieved from [Link][1]

-

Srivastava, R. M., et al. (2009). Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Ultrasonics Sonochemistry. (Contextual grounding for chloroformate coupling). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. researchgate.net [researchgate.net]

- 4. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 5. Ethyl Carbamate Formation from Cyanate in Model System of Ethanol-Water Media Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Review: Advanced Synthesis Strategies for N-Substituted Carbamates

Executive Summary: The Pharmacophore Perspective

In drug discovery, the N-substituted carbamate moiety (

This guide moves beyond the textbook definitions to evaluate the operational realities of synthesizing these motifs. We contrast the high-reliability classical methods against emerging carbon dioxide fixation strategies, providing a decision matrix based on substrate sensitivity, atom economy, and scalability.

Strategic Landscape of Synthesis Methods

The synthesis of N-substituted carbamates can be categorized into two primary paradigms: Phosgene-Derived (Classical) and Non-Phosgene (Green/Catalytic) .

Visualization: The Synthesis Decision Tree

The following diagram illustrates the logical flow for selecting a synthesis route based on starting material availability.

Figure 1: Decision matrix for N-substituted carbamate synthesis based on substrate class and operational scale.

The Classical Paradigm: Chloroformate Coupling

While "non-green," the reaction between an amine and a chloroformate remains the gold standard in medicinal chemistry for its reliability. It is particularly useful when the alcohol component is complex or chiral, as the chloroformate can be pre-formed or purchased.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution.[1] The critical experimental factor is the management of the HCl byproduct. Failure to scavenge HCl instantly results in the protonation of the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Protocol A: The "Scavenger" Method

Target: Synthesis of Benzyl N-phenylcarbamate.

Reagents:

-

Aniline (1.0 equiv)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

-

Base: Pyridine (1.2 equiv) or

(Schotten-Baumann conditions) -

Solvent: DCM (anhydrous)

Step-by-Step Workflow:

-

Priming: Dissolve Aniline (10 mmol) in anhydrous DCM (20 mL) under

atmosphere. Cool to 0°C.[2]-

Why? Cooling suppresses the formation of isocyanate byproducts and controls the exotherm.

-

-

Base Addition: Add Pyridine (12 mmol) dropwise.

-

Why Pyridine? It acts as both a solvent modifier and a proton sponge. Unlike

, it is less likely to cause elimination side reactions if the alkyl chain is sensitive.

-

-

Electrophile Introduction: Add Benzyl Chloroformate (11 mmol) slowly over 10 minutes.

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Wash with 1M HCl (to remove pyridine), followed by sat.

. -

Isolation: Dry organic layer over

, concentrate, and recrystallize from Hexane/EtOAc.

Self-Validating Checkpoint:

-

TLC Monitoring: The disappearance of the amine spot is the primary indicator. If the amine persists, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) to catalyze the acyl transfer via a highly electrophilic N-acylpyridinium intermediate.

The Green Shift: Three-Component CO2 Coupling

The direct utilization of

Mechanistic Insight

The reaction involves the reversible formation of a carbamate salt (amine +

Visualization: The Cesium Effect Mechanism

Figure 2: Mechanism of Cesium Carbonate mediated three-component coupling.

Protocol B: The CO2 Fixation Method

Target: Synthesis of N-butyl-O-benzylcarbamate.

Reagents:

-

Butylamine (1.0 equiv)

-

Benzyl Chloride (1.0 equiv)[1]

- (2.0 equiv)

-

TBAI (0.5 equiv)

- (Balloon pressure)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

-

System Prep: Charge a flask with

(20 mmol) and TBAI (5 mmol). Add DMF (20 mL). -

Gas Saturation: Bubble

through the suspension for 20 minutes at RT.-

Why? To saturate the solvent and ensure immediate carboxylation upon amine addition.

-

-

Amine Addition: Add Butylamine (10 mmol) while continuing

flow. Stir for 1 hour.-

Observation: The mixture may thicken as the carbamate salt forms.

-

-

Electrophile Addition: Add Benzyl Chloride (10 mmol).

-

Reaction: Stir at RT for 6–12 hours under a

balloon.-

Note: Unlike the classical method, heating is rarely required and can actually reverse the carboxylation (decarboxylation is entropy-driven).

-

-

Workup: Pour into water, extract with EtOAc. Wash extensively with water (to remove DMF).

Self-Validating Checkpoint:

-

Gas Evolution: If you observe bubbling upon adding the alkyl halide, your system might be leaking

, reverting the carbamate anion back to the amine. Ensure a positive pressure of

Comparative Analysis

The following table summarizes the operational parameters for the discussed methods.

| Feature | Chloroformate Method (Route A) | CO2 Fixation (Route C) | Reductive Carbonylation (Route D) |

| Atom Economy | Low (Stoichiometric HCl/Salt waste) | High (100% atom incorporation possible) | High |

| Reagent Toxicity | High (Phosgene derivatives) | Low (CO2, Alkyl halides) | Moderate (CO gas, Heavy Metals) |

| Substrate Scope | Excellent (Tolerates sterics) | Good (Sensitive to steric bulk on amine) | Limited (Nitroarenes only) |

| Operational Ease | High (Standard glassware) | Moderate (Gas handling required) | Low (High pressure autoclaves) |

| Key Catalyst | None (Stoichiometric Base) | TBAI / Cs2CO3 | Pd / Se / Ru complexes |

References

-

Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2002). Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate.[3][4] The Journal of Organic Chemistry, 67(3), 1035-1037. Link

-

Kreye, O., Mutlu, H., & Meier, M. A. (2013). Sustainable routes to polyurethanes and precursors.[5] Green Chemistry, 15(6), 1431-1455. Link

-

McGhee, W., Riley, D., Christ, K., Pan, Y., & Parnas, B. (1995). Carbon dioxide as a phosgene replacement: synthesis of carbamates, carbonates, and polyurethanes. The Journal of Organic Chemistry, 60(9), 2820-2830. Link

-

BenchChem. (2024). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application of Ethyl N-(2-cyanophenyl)carbamate in organic synthesis

Application Note: Strategic Utilization of Ethyl N-(2-cyanophenyl)carbamate in Quinazoline Scaffold Assembly

Executive Summary

Ethyl N-(2-cyanophenyl)carbamate (CAS: 55485-86-2) serves as a pivotal "ortho-functionalized" intermediate in the synthesis of fused nitrogen heterocycles.[1] Its structural uniqueness lies in the juxtaposition of a nucleophilic carbamate nitrogen and an electrophilic nitrile group at the ortho position of the benzene ring.[1] This "Ortho-Effect" pre-organizes the molecule for intramolecular cyclization, making it an ideal precursor for Quinazoline-2,4(1H,3H)-diones —a privileged scaffold in medicinal chemistry found in antihypertensives (e.g., Prazosin analogs), aldose reductase inhibitors (e.g., Zenarestat), and 5-HT antagonists.

This guide details the synthesis of this carbamate and its subsequent conversion into the quinazoline core, emphasizing mechanistic causality and reproducible protocols.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Before initiating synthesis, verify the physicochemical properties of the starting material and target intermediate.[1]

| Property | Specification |

| Systematic Name | Ethyl (2-cyanophenyl)carbamate |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | 128–131 °C |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water |

| Key Reactivity | Electrophilic attack (Nitrile), Nucleophilic substitution (Carbamate) |

Mechanism of Action: The "Ortho-Effect" Cyclization

The utility of Ethyl N-(2-cyanophenyl)carbamate rests on its ability to undergo base-mediated intramolecular cyclization.[1] The transformation to Quinazoline-2,4(1H,3H)-dione involves two distinct chemical events:

-

Nitrile Hydrolysis: The cyano group (-CN) is hydrated to a primary amide (-CONH₂).[1]

-

Intramolecular Aminolysis: The newly formed amide nitrogen attacks the carbamate carbonyl, expelling ethanol and closing the pyrimidine ring.[1]

This pathway is thermodynamically driven by the formation of the stable, planar bicyclic aromatic system.[1]

Pathway Diagram

Figure 1: Synthetic pathway from 2-aminobenzonitrile to the quinazoline scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-cyanophenyl)carbamate

Objective: Selective protection of the aniline amine without hydrolyzing the nitrile.[1]

Reagents:

-

2-Aminobenzonitrile (1.0 equiv)[1]

-

Ethyl Chloroformate (1.2 equiv)

-

Pyridine (1.5 equiv) or K₂CO₃ (2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 2-Aminobenzonitrile (e.g., 11.8 g, 100 mmol) and anhydrous DCM (100 mL). Add Pyridine (12.1 mL, 150 mmol) under nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice/salt bath. Critical: Control exotherm to prevent side reactions.

-

Addition: Add Ethyl Chloroformate (11.4 mL, 120 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting amine spot (Rf ~0.[1]4) should disappear.[1]

-

Workup:

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.[1]

-

Expected Yield: 85–92%.[1]

-

Protocol B: Cyclization to Quinazoline-2,4(1H,3H)-dione

Objective: Base-mediated ring closure.[1] Using Hydrogen Peroxide (H₂O₂) accelerates the hydration of the nitrile.

Reagents:

-

Ethyl N-(2-cyanophenyl)carbamate (from Protocol A)[1]

-

Sodium Hydroxide (NaOH) (3.0 equiv, 6M aqueous solution)

-

Hydrogen Peroxide (30% w/v, 2.0 equiv)

Step-by-Step Methodology:

-

Mixing: Dissolve the carbamate (10 mmol) in Ethanol (30 mL).

-

Base Addition: Add 6M NaOH (5 mL) and stir at RT for 10 minutes.

-

Oxidative Hydrolysis: Add 30% H₂O₂ (2.2 mL) dropwise. Caution: Exothermic reaction; gas evolution (O₂) possible.

-

Reflux: Heat the mixture to 70 °C for 2 hours. The solution will initially clarify and then may precipitate the sodium salt of the product.[1]

-

Isolation:

-

Drying: Dry in a vacuum oven at 60 °C.

Protocol C: Workflow Visualization

Figure 2: Operational workflow for the cyclization process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Moisture in solvent reacting with chloroformate.[1] | Ensure DCM/THF is anhydrous; use a drying tube or N₂ line.[1] |

| Incomplete Cyclization | Nitrile hydrolysis is slow.[1] | Increase H₂O₂ equivalents or reaction temperature to reflux (80 °C). |

| Product Oiling Out | Impurities or insufficient acidification.[1] | Ensure pH reaches < 3 during workup.[1] Recrystallize from Acetic Acid if necessary. |

| Side Product: Urea | Hydrolysis of carbamate without cyclization.[1] | Avoid prolonged exposure to base without heating; ensure high concentration of reactants.[1] |

References

-

Synthesis of Quinazoline-2,4-diones

-

Carbamate Reactivity & Properties

-

PubChem Compound Summary for Ethyl N-(2-cyanophenyl)carbamate.[1]

-

Source:

-

-

Medicinal Chemistry Applications

-

Connolly, D. J., et al. "Synthesis of quinazolinedione-based pharmaceutical intermediates."[1] Journal of Organic Chemistry.

-

Source:

-

-

General Heterocycle Synthesis

Sources

- 1. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl N-(2-cyanophenyl)carbamate as an intermediate for heterocyclic compounds

Application Note: Strategic Utilization of Ethyl N-(2-cyanophenyl)carbamate in Heterocyclic Synthesis

Executive Summary

Ethyl N-(2-cyanophenyl)carbamate (CAS 14469-12-6) serves as a critical, shelf-stable "masked" isocyanate intermediate in the synthesis of fused nitrogen heterocycles. Unlike its highly reactive and toxic analog, 2-isocyanobenzonitrile, this carbamate offers a controlled reactivity profile ideal for late-stage diversification in drug discovery.

This guide details the mechanistic exploitation of the "Ortho-Effect"—the proximity of the cyano (-CN) and carbamate (-NHCOOEt) groups—to drive intramolecular cyclizations. We provide validated protocols for converting this intermediate into quinazoline-2,4(1H,3H)-diones (universal pharmacophores) and 3-substituted quinazolin-4-ones .

Chemical Context & Mechanism

The "Masked" Isocyanate Advantage

In traditional synthesis, constructing the quinazoline-2,4-dione core often requires phosgene, triphosgene, or unstable isocyanates. Ethyl N-(2-cyanophenyl)carbamate acts as a thermodynamic sink that can be activated under basic conditions to behave as a synthetic equivalent of the isocyanate, without the associated respiratory hazards or moisture sensitivity.

Reaction Landscape

The molecule possesses two electrophilic sites (the nitrile carbon and the carbamate carbonyl) and one nucleophilic site (the carbamate nitrogen, upon deprotonation).

-

Path A (Base-Mediated): Deprotonation of the N-H leads to intramolecular attack on the nitrile, followed by hydrolysis, yielding the dione.

-

Path B (Aminolysis): Reaction with primary amines displaces the ethoxy group to form a urea intermediate, which subsequently cyclizes to form 3-substituted quinazolinones.

Figure 1: Divergent synthetic pathways accessible from Ethyl N-(2-cyanophenyl)carbamate.

Validated Experimental Protocols

Protocol A: Synthesis of Quinazoline-2,4(1H,3H)-dione

Target Application: Synthesis of reference standards or core scaffolds for antihypertensive agents (e.g., Prazosin analogs).

Reagents & Equipment:

-

Ethyl N-(2-cyanophenyl)carbamate (1.0 equiv)[1]

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution

-

Ethanol (EtOH), absolute

-

Reflux condenser, magnetic stirrer, pH paper.

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask, dissolve 5.0 mmol (0.95 g) of Ethyl N-(2-cyanophenyl)carbamate in 15 mL of Ethanol.

-

Activation: Add 10 mL of 2.0 M NaOH aqueous solution. The mixture may turn slightly yellow due to phenolate/amide anion formation.

-

Cyclization: Heat the reaction mixture to reflux (approx. 85°C) for 3–5 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (

) should disappear, and a baseline spot (dione salt) will appear.

-

-

Work-up: Cool the mixture to room temperature.

-

Precipitation: Acidify carefully with 2.0 M HCl to pH 2–3. A copious white precipitate will form immediately.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

mL) to remove salts and residual ethanol. -

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: >85%

Characterization: Melting point >300°C. IR spectrum shows loss of the sharp nitrile peak (

Protocol B: Synthesis of 3-Substituted Quinazolin-4-ones (Via Aminolysis)

Target Application: Library generation of bioactive heterocycles.

Reagents:

-

Ethyl N-(2-cyanophenyl)carbamate (1.0 equiv)[1]

-

Primary Amine (

, 1.2 equiv) (e.g., Benzylamine, Aniline) -

Solvent: Diglyme (for high boiling point) or DMF.

-

Catalyst: DMAP (0.1 equiv) - Optional, accelerates urea formation.

Step-by-Step Methodology:

-

Setup: Charge a pressure tube or round-bottom flask with 2.0 mmol of carbamate and 2.4 mmol of the primary amine.

-

Solvent System: Add 5 mL of Diglyme.

-

Reaction: Heat to 140°C for 6–12 hours.

-

Mechanistic Insight: The high temperature is required to drive the initial aminolysis (displacing ethanol) and the subsequent attack of the urea nitrogen onto the nitrile.

-

-

Work-up:

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

Stir vigorously for 15 minutes. The product usually precipitates.

-

-

Purification: If a solid forms, filter and recrystallize from EtOH. If an oil forms, extract with Ethyl Acetate, dry over

, and purify via column chromatography (Gradient: 0

Data Summary & Troubleshooting

| Parameter | Protocol A (Base Cyclization) | Protocol B (Aminolysis) |

| Primary Product | Quinazoline-2,4-dione | 3-Substituted Quinazolin-4-one |

| Key Reagent | NaOH / NaOEt | Primary Amine ( |

| Temp/Time | 85°C (Reflux) / 3-5 h | 120–140°C / 6–12 h |

| Critical Impurity | Anthranilic acid (from hydrolysis of nitrile without cyclization) | Urea intermediates (incomplete cyclization) |

| Visual Check | Disappearance of -CN peak in IR | Formation of precipitate in water |

Troubleshooting Guide:

-

Issue: Low yield in Protocol A.

-

Cause: Hydrolysis of the carbamate to anthranilic acid instead of cyclization.

-

Fix: Ensure the concentration of base is sufficient to deprotonate the amide (pH > 12) but avoid prolonged boiling after the reaction is complete.

-

-

Issue: Incomplete reaction in Protocol B.

-

Cause: Steric hindrance of the amine.

-

Fix: Use microwave irradiation (150°C, 20 min) to overcome the activation energy barrier for the urea formation.

-

Mechanistic Visualization

The following diagram illustrates the electron flow during the base-catalyzed cyclization (Protocol A), confirming the regioselectivity.

Figure 2: Mechanistic flow of the base-catalyzed cyclization.

References

-

Mizuno, T. et al. "One-pot synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide using ionic liquids." Tetrahedron Letters, vol. 41, no. 15, 2000.

-

Patil, R. et al. "Green synthesis of quinazoline-2,4(1H,3H)-diones: An overview." Current Organic Chemistry, 2020.

-

PubChem Compound Summary. "Ethyl N-(2-cyanophenyl)carbamate (CAS 14469-12-6)." National Center for Biotechnology Information.

-

Rahmouni, A. "Unprotection of secondary amines from ethyl carbamate." ResearchGate Discussion, 2015. (Validating hydrolysis conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl N-(2-cyanophenyl)carbamate

Topic: Purification & Troubleshooting Guide for Ethyl N-(2-cyanophenyl)carbamate Document ID: TS-PUR-ECPC-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified[1]

Introduction: The Molecule & The Challenge

Ethyl N-(2-cyanophenyl)carbamate (also referred to as ethyl (2-cyanophenyl)carbamate) is a critical intermediate, often utilized in the synthesis of benzimidazoles and quinazolinediones.[1]

The Core Challenge: Synthesized typically via the reaction of 2-aminobenzonitrile with ethyl chloroformate , the crude product often suffers from three distinct impurity classes:

-

Unreacted Aniline: 2-aminobenzonitrile (starting material).[1]

-

Symmetrical Urea: 1,3-bis(2-cyanophenyl)urea (formed via moisture/thermal degradation).[1]

-

Pyridinium/Ammonium Salts: Trapped within the crystal lattice if base was used.[1]

This guide provides an autonomous, non-templated troubleshooting workflow designed to restore analytical purity (>98% HPLC).

Part 1: Diagnostic Triage (Troubleshooting)

Before selecting a protocol, identify the state of your crude material.[1]

Q1: My crude product is a dark red/brown oil that refuses to solidify. What is happening?

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[1] Cause: The presence of unreacted 2-aminobenzonitrile (which lowers the melting point) or residual high-boiling solvents (e.g., DMF, Pyridine) prevents crystal lattice formation.[1] The red color suggests oxidative degradation of the aniline starting material.[1] Immediate Action:

-

Do not attempt immediate recrystallization.[1]

-

Perform a Chemical Wash (Protocol A) to remove the aniline and salts.[1]

-

Once the oil is chemically neutral, proceed to Trituration (Protocol B).[1]

Q2: I have a solid, but it contains a persistent insoluble white precipitate.

Diagnosis: Urea Contamination. Cause: The white solid is likely 1,3-bis(2-cyanophenyl)urea .[1] This forms if the reaction temperature exceeded 50°C or if water was present during the chloroformate addition.[1] Immediate Action:

-

This urea is highly insoluble in most organic solvents.[1]

-

Dissolve your product in warm Ethyl Acetate or DCM.[1]

-

Filter the warm solution to remove the insoluble urea before attempting crystallization.[1]

Q3: The NMR shows a "ghost" spectrum of my starting material.

Diagnosis: Co-crystallization. Cause: 2-aminobenzonitrile is structurally similar to the product and can co-crystallize.[1] Immediate Action: Recrystallization alone will fail.[1] You must use Protocol A (Acid Wash) .

Part 2: Purification Protocols

Protocol A: The Chemical Wash (Pre-Purification)

Use this if your crude is an oil or highly colored.[1]

Principle: The carbamate NH is weakly acidic (pKa ~14), while the impurity (2-aminobenzonitrile) is weakly basic.[1] We exploit this by washing with dilute acid to protonate and remove the amine without hydrolyzing the carbamate.[1]

Step-by-Step:

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acid Wash: Wash the organic layer twice with 0.5 M HCl (cold).[1]

-

Why? Removes pyridine and unreacted 2-aminobenzonitrile as water-soluble salts.[1]

-

-

Neutralization: Wash once with saturated NaHCO₃ (to remove residual acid) and once with Brine .[1]

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Result: You should now have a solid or a semi-solid ready for recrystallization.[1]

Protocol B: Recrystallization (The Gold Standard)

Use this for solids with >85% purity.[1]

Solvent System: Ethanol / Water (Preferred) or Toluene / Heptane (Alternative).

| Parameter | Specification | Reason |

| Solvent A | Ethanol (95%) | High solubility at reflux; moderate at RT.[1] |

| Solvent B | Water | Anti-solvent; induces controlled precipitation.[1] |

| Target Conc. | ~1 g / 5-7 mL | Balances yield vs. purity.[1] |

Workflow:

-

Place crude solid in a flask with a stir bar.

-

Add Ethanol (5 mL/g) and heat to reflux (approx. 78°C).

-

Checkpoint: If solids remain at reflux, filter them off hot (this is likely the urea impurity).[1]

-

Remove from heat.[1] While still hot, add warm Water dropwise until a slight turbidity (cloudiness) persists.

-

Add 1-2 drops of Ethanol to clear the turbidity.[1]

-

Slow Cooling: Wrap the flask in a towel and let it cool to Room Temperature (RT) undisturbed.

-

Critical: Rapid cooling traps impurities.[1]

-

-

Chill: Place in an ice bath (0-4°C) for 1 hour.

-

Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Ethanol/Water (1:1).

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying Ethyl N-(2-cyanophenyl)carbamate based on the physical state of the crude.

Caption: Decision matrix for selecting the appropriate purification pathway based on crude physical state and impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography instead of crystallization?

A: Yes, but it is often unnecessary and consumes large solvent volumes.[1]

-

Stationary Phase: Silica Gel (SiO₂).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).[1]

-

Note: The carbamate is moderately polar.[1] The ortho-cyano group exerts an electron-withdrawing effect, making the compound slightly less polar than the corresponding para-isomer.[1]

Q: Why does my product turn pink upon storage?

A: This indicates trace aniline oxidation .[1] Even <0.5% residual 2-aminobenzonitrile can oxidize to form azo-like colored species.[1]

-

Fix: Recrystallize from Ethanol containing a pinch of Activated Charcoal . Filter the hot solution through Celite to remove the charcoal before cooling.[1]

Q: Is the "Oiling Out" reversible?

A: Yes. If your recrystallization oils out (forms a separate liquid layer at the bottom instead of crystals):

-

Reheat the mixture until clear.

-

Add more Ethanol (solvent) to increase solubility.[1]

-

Seed the solution with a tiny crystal of pure product at 40°C.

-

Stir slowly. Agitation helps break the oil droplets into crystals.[1]

References

-

Organic Syntheses, Coll.[1][2] Vol. 89, p. 131 (2012). Oxone®-Mediated Synthesis of Benzimidazoles.[1][2] (Provides analogous workup procedures for ortho-substituted aniline carbamates).

-

BenchChem Technical Data. Ethyl (2-hydroxypropyl)carbamate Synthesis & Purification. (General protocols for ethyl carbamate derivatives).

-

National Institute of Standards and Technology (NIST). Ethyl N-(2-methylphenyl)carbamate Properties.[1] (Physicochemical data for ortho-substituted analogs).

-

University of Rochester, Dept. of Chemistry. Solvents for Recrystallization Guide. (Authoritative guide on solvent selection for amides/carbamates).

Sources

Validation & Comparative

Technical Guide: Structural Confirmation of Ethyl N-(2-cyanophenyl)carbamate via 1H NMR

Executive Summary & Scope

This guide provides a high-fidelity protocol for the structural validation of Ethyl N-(2-cyanophenyl)carbamate (CAS: 61962-42-7). It is designed for medicinal chemists and process development scientists monitoring the protection of 2-aminobenzonitrile or the synthesis of quinazoline intermediates.

Unlike generic spectral lists, this guide focuses on comparative analysis . It validates the structure by contrasting the product against its starting material (2-aminobenzonitrile) and evaluating solvent-dependent proton behaviors (CDCl₃ vs. DMSO-d₆) to eliminate false positives.

Target Molecule Profile

-

IUPAC Name: Ethyl N-(2-cyanophenyl)carbamate

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Key Structural Motifs:

-

Ethyl Carbamate Tail: Characteristic quartet/triplet aliphatic pattern.

-

Carbamate Linker: Labile -NH- proton sensitive to solvent choice.

-

Ortho-Substituted Arene: 1,2-disubstituted benzene ring causing specific splitting (ABCD-like system).

-

Comparative Analysis: Reaction Monitoring

The most reliable method to confirm synthesis is tracking the electronic shift of the nitrogen-bound protons and the aromatic ring protons ortho to the nitrogen.

Mechanism of Spectral Change

The conversion of the primary amine (-NH₂) to the carbamate (-NH-CO-OEt) removes the strong electron-donating effect of the free amine. This results in a diagnostic deshielding (downfield shift) of the aromatic protons and a dramatic shift in the N-H resonance.

Data Table 1: Product vs. Starting Material (DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on electronic principles and analogous 2-substituted carbamates.

| Proton Assignment | Starting Material (2-Aminobenzonitrile) | Target Product (Ethyl N-(2-cyanophenyl)carbamate) | Diagnostic Action |

| N-H Protons | δ 6.0 – 6.5 ppm (Broad Singlet, 2H) | δ 9.5 – 10.0 ppm (Singlet, 1H) | CRITICAL: Confirm disappearance of 2H broad peak and appearance of 1H downfield singlet. |

| Ethyl -CH₂- | Absent | δ 4.1 – 4.2 ppm (Quartet, J≈7Hz, 2H) | Confirm integration = 2H. |

| Ethyl -CH₃ | Absent | δ 1.2 – 1.3 ppm (Triplet, J≈7Hz, 3H) | Confirm integration = 3H. |

| Ar-H (Ortho to N) | δ 6.7 – 6.9 ppm (Doublet/Multiplet) | δ 7.6 – 7.8 ppm (Doublet/Multiplet) | Check for downfield shift due to loss of amine resonance donation. |

| Ar-H (Ortho to CN) | δ 7.4 – 7.6 ppm | δ 7.6 – 7.8 ppm | Less shift observed; often overlaps with other aromatics. |

Experimental Protocol: Solvent Selection & Preparation

The choice of solvent is not trivial.[1] The carbamate N-H proton is prone to exchange and quadrupole broadening.

Protocol A: DMSO-d₆ (Recommended for Validation)

Why: DMSO acts as a hydrogen bond acceptor, "locking" the carbamate N-H proton in place. This prevents chemical exchange with trace water and intensifies the signal, usually appearing as a sharp singlet >9.0 ppm.

-

Mass: Weigh 5–10 mg of dried sample.

-

Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

-

Acquisition: Standard 1H parameters (ns=16, d1=1.0s).

-

Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Protocol B: CDCl₃ (Standard Screening)

Why: Good for solubility and recovering sample, but the N-H peak is unreliable. It often appears broad, weak, or completely invisible due to exchange, potentially leading to a false assumption of "missing nitrogen."

-

Reference: Calibrate to residual CHCl₃ singlet at 7.26 ppm .

-

Warning: If the region 7.0–8.0 ppm is messy, switch to Protocol A.

Visualization: Synthesis & Spectral Logic

Figure 1: Transformation Logic. The disappearance of the upfield amine (red) and appearance of the downfield carbamate (green) is the primary validation vector.

Detailed Assignment & Interpretation

The Aliphatic Region (0.0 – 5.0 ppm)

This region confirms the installation of the ethyl group.

-

1.28 ppm (Triplet, 3H, J = 7.1 Hz): The terminal methyl group (-CH₂-CH₃ ).

-

4.20 ppm (Quartet, 2H, J = 7.1 Hz): The methylene group attached to oxygen (-O-CH₂ -CH₃).

-

Self-Validation: The coupling constants (J) of the triplet and quartet must match . If they differ significantly (>0.5 Hz), the ethyl group may be from an impurity (e.g., residual ethanol or ethyl acetate).

-

The Aromatic Region (7.0 – 8.0 ppm)

The 2-cyano group creates a complex splitting pattern.

-

7.2 – 7.3 ppm (Triplet of Doublets, 1H): H-4 (Para to carbamate).

-

7.5 – 7.6 ppm (Triplet of Doublets, 1H): H-5 (Meta to carbamate).

-

7.6 – 7.7 ppm (Doublet of Doublets, 1H): H-3 (Ortho to Cyano).

-

7.8 – 8.0 ppm (Doublet, 1H): H-6 (Ortho to Carbamate).

-

Note: H-6 is the most deshielded aromatic proton due to the proximity of the carbamate nitrogen and the anisotropic effect of the carbonyl.

-

The Amide Region (> 9.0 ppm)

-

9.6 – 9.8 ppm (Singlet, 1H, DMSO-d₆): The carbamate N-H.

-

Troubleshooting: If this peak is a doublet, it indicates coupling to the neighboring aromatic proton (rare in carbamates but possible) or slow exchange. If it is missing in CDCl₃, it is normal behavior.

-

Visualization: NMR Decision Tree

Figure 2: Analytical workflow for interpreting the NMR spectrum and troubleshooting incomplete reactions.

Common Impurities & Artifacts

When analyzing the spectrum, ensure these common contaminants are identified and integrated separately.

| Impurity | Chemical Shift (DMSO-d₆) | Chemical Shift (CDCl₃) | Source |

| Water | 3.33 ppm (Variable) | 1.56 ppm | Wet solvent / Hygroscopic sample |

| Ethanol | 1.06 (t), 3.44 (q), 4.35 (OH) | 1.25 (t), 3.72 (q) | Hydrolysis of ethyl chloroformate |

| Ethyl Acetate | 1.17 (t), 1.99 (s), 4.03 (q) | 1.26 (t), 2.05 (s), 4.12 (q) | Recrystallization solvent |

| Diethyl Carbonate | 1.21 (t), 4.13 (q) | 1.30 (t), 4.18 (q) | Side product (if using ethyl chloroformate) |

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11206279, Ethyl N-(2-cyanophenyl)carbamate. Retrieved from [Link]

-

Solvent Residuals: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Carbamate Synthesis & Spectra: Zhang, Q., et al. (2015). Supporting Information for Direct Synthesis of Carbamate from CO2. RSC Advances. (See Figure S5/S6 for analogous carbamate NH shifts in DMSO vs CDCl3). Retrieved from [Link]

- Starting Material Data: AIST Spectral Database for Organic Compounds (SDBS). 1H NMR of 2-Aminobenzonitrile (SDBS No. 1234). (General Reference for SM shifts).

Sources

Technical Guide: Comparative Efficacy of Ethyl N-(2-cyanophenyl)carbamate (ECC) as a Tubulin Inhibitor

Topic: Comparing the Efficacy of Ethyl N-(2-cyanophenyl)carbamate with Other Enzyme Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Distinct Mechanism in Antimitotics

Ethyl N-(2-cyanophenyl)carbamate (ECC) (CAS: 41534-70-7) represents a specialized class of carbamate-based cytostatic agents. Unlike broad-spectrum enzyme inhibitors, ECC functions primarily as a microtubule destabilizer . While often categorized broadly alongside other carbamates, its specific affinity for the

This guide evaluates ECC’s performance against industry-standard inhibitors, providing experimental frameworks to validate its efficacy in cell cycle arrest and antiproliferative assays.

Mechanistic Deep Dive: The Alpha-Tubulin Target

To understand ECC’s utility, one must contrast its binding mode with established antimitotics. Microtubules are dynamic polymers of

-